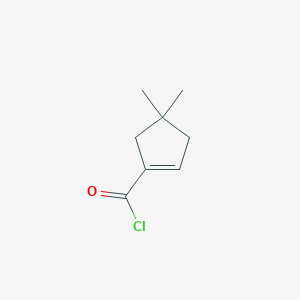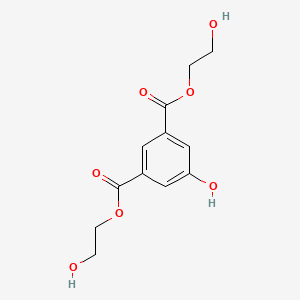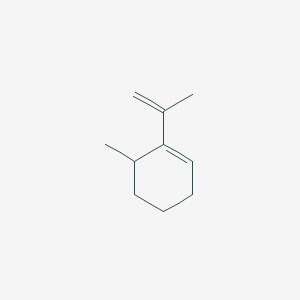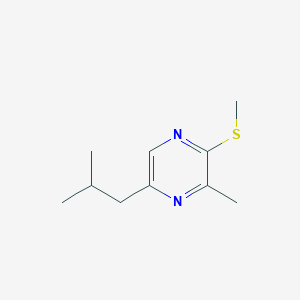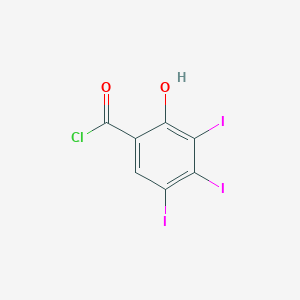
2-Hydroxy-3,4,5-triiodobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,4,5-triiodobenzoyl chloride is an organic compound with the molecular formula C7H2ClI3O It is a derivative of benzoic acid, where three iodine atoms are substituted at the 3, 4, and 5 positions, and a hydroxyl group is present at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride typically involves the iodination of 2-hydroxybenzoic acid followed by chlorination. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The chlorination step involves the reaction of the iodinated product with thionyl chloride (SOCl2) under reflux conditions to yield the desired benzoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3,4,5-triiodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst to form biaryl or diaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like ammonia, ethanol, or thiolates under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Quinones and Hydroquinones: Resulting from oxidation and reduction reactions.
Biaryl and Diaryl Compounds: From coupling reactions.
Applications De Recherche Scientifique
2-Hydroxy-3,4,5-triiodobenzoyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive chloride group.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3,4,5-triiodobenzoyl chloride involves its reactive chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify biological molecules such as proteins and nucleic acids, thereby affecting their function. The compound’s iodine atoms also contribute to its radiopacity, making it useful in imaging applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5-Triiodobenzoic acid
- 2,4,6-Triiodophenol
- 3,5-Diiodosalicylic acid
Uniqueness
2-Hydroxy-3,4,5-triiodobenzoyl chloride is unique due to its specific substitution pattern and the presence of both hydroxyl and chloride functional groups
Propriétés
Numéro CAS |
79543-51-4 |
|---|---|
Formule moléculaire |
C7H2ClI3O2 |
Poids moléculaire |
534.25 g/mol |
Nom IUPAC |
2-hydroxy-3,4,5-triiodobenzoyl chloride |
InChI |
InChI=1S/C7H2ClI3O2/c8-7(13)2-1-3(9)4(10)5(11)6(2)12/h1,12H |
Clé InChI |
GPLZGMJYXHSTRH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1I)I)I)O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


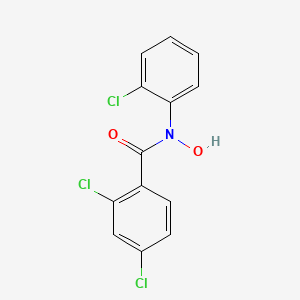
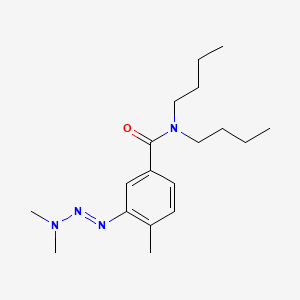

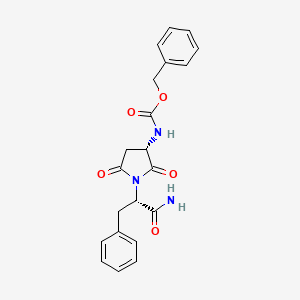
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
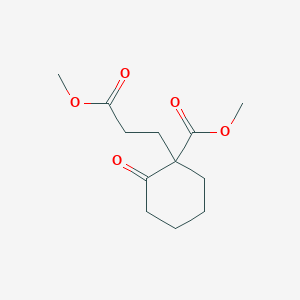
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
